1-Methoxy-1H-benzimidazole
Description
1-Methoxy-1H-benzimidazole is a nitrogen-containing heterocyclic compound featuring a benzene ring fused to an imidazole ring, with a methoxy (-OCH₃) substituent at the 1-position. This substitution modulates electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The methoxy group enhances lipophilicity and may improve membrane permeability, making this derivative particularly relevant in drug design .
Properties
CAS No. |
6595-08-0 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-methoxybenzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-11-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI Key |
RBGGMTQEVZWWLW-UHFFFAOYSA-N |
SMILES |
CON1C=NC2=CC=CC=C21 |
Canonical SMILES |
CON1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Compounds in this class exhibit mesomorphic (liquid crystalline) properties, as demonstrated by their smectic and nematic phases in thermal studies .
- 2-Mercapto-5-methoxy-1H-benzimidazole: The addition of a mercapto (-SH) group at the 2-position introduces hydrogen-bonding capability and nucleophilic reactivity. This derivative shows notable fungicidal activity against Macrophomina, Rhizoctonia, and Fusarium species, attributed to the synergistic effects of methoxy and thiol groups .
Hydroxy-Substituted Derivatives
Hydroxy-phenyl substitutions (e.g., 2-(4-hydroxy-phenyl)-1H-benzimidazole) significantly alter solubility and binding affinity. These derivatives are often explored for antioxidant and metal-chelating properties. For example, dihydroxy-substituted analogs (e.g., 2-(3,4-dihydroxy-phenyl)-1H-benzimidazole) exhibit enhanced hydrogen-bonding interactions with biological targets .
Halogenated and Hybrid Derivatives
- Halogenated benzylidenebenzohydrazide-benzimidazole hybrids : Incorporating halogen atoms (e.g., Cl, Br) at specific positions enhances electrophilic character and improves interactions with hydrophobic enzyme pockets. These compounds are investigated for antiproliferative and antimicrobial activities .
- Phenoxymethyl-triazole-thiazole hybrids: Derivatives like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole demonstrate enhanced bioactivity due to extended π-conjugation and additional hydrogen-bonding motifs from triazole and thiazole moieties .
Structure-Activity Relationship (SAR) Insights
- Methoxy Group : Enhances metabolic stability and membrane penetration but may reduce hydrogen-bonding capacity compared to hydroxyl or thiol groups.
- Hybrid Derivatives : Combining benzimidazole with triazole or thiazole rings broadens pharmacological scope by introducing multi-target interactions .
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